(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine” is a chemical compound with the molecular formula C9H6F3N3O6 . It is a solid substance and is part of a collection of rare and unique chemicals .

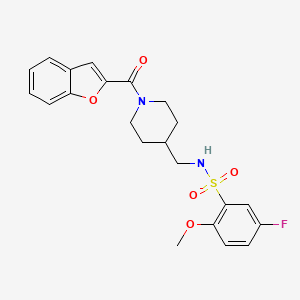

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. The InChI code for “(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine” is 1S/C9H6F3N3O6/c10-9(11,12)4-1-5(14(18)19)8(13-3-7(16)17)6(2-4)15(20)21/h1-2,13H,3H2,(H,16,17) .Physical And Chemical Properties Analysis

“(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine” has a molecular weight of 309.16 . It is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

Herbicide Effectiveness in Agriculture

(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine, as a component of various dinitroaniline herbicides, has been evaluated for its efficacy in agricultural contexts, particularly in controlling weeds in soybean cultivation. Studies have shown that certain dinitroaniline herbicides, which likely include derivatives of (2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine, are effective in reducing weed growth while maintaining soybean yields. For instance, trifluralin, a related compound, was found to be effective in no-till soybean production when used in controlled-release formulations (Schreiber, White, & Shasha, 1987). Additionally, the compound has been studied for its effects on weed control efficiency in different row spacings of soybean fields, indicating its importance in agricultural weed management strategies (Wax & Pendleton, 1968).

Environmental Impact and Persistence

Research has also explored the environmental fate of (2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine and its derivatives. These studies include investigations into the persistence of such compounds in soil and their potential environmental impacts. For example, the impact of flooding on the persistence of dinitroaniline herbicides in soybean-rice rotations was examined, highlighting how environmental factors can influence the longevity and effectiveness of these herbicides in agricultural settings (Brewer, Lavy, & Talbert, 1982).

Explosive Properties in Propellant Compositions

Beyond agricultural applications, research has been conducted on the explosive properties of metal salts of nitroanilinoacetic acids, including those derived from (2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine. This investigation highlights the potential use of such compounds in propellant compositions, demonstrating their versatility beyond weed control (Rao, Soman, & Singh, 1990).

Inhibition of Glycine Transport

In a biomedical context, compounds related to (2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine have been studied for their role in inhibiting glycine transport. This research is significant for understanding the mechanisms of neurotransmission and potential therapeutic applications in neuropsychiatric disorders (Mezler et al., 2008).

Propriétés

IUPAC Name |

2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O6/c10-9(11,12)4-1-5(14(18)19)8(13-3-7(16)17)6(2-4)15(20)21/h1-2,13H,3H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVVLUNDMBFFKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NCC(=O)O)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B2730906.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)

![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)